Monosodium Glutamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Freely soluble in water; practically insoluble in ethanol or ether

SPARINGLY SOL IN ALCOHOL

73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS

In water, 385,000 ppm at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

MSG and Taste Perception

Glutamate, the core component of MSG, is one of the five basic tastes recognized by humans, known as umami. Umami translates to "savory" and complements the other four tastes: sweet, sour, salty, and bitter [1]. Research explores how MSG interacts with taste receptors on the tongue, influencing taste perception and potentially enhancing overall palatability of food [2].

Understanding taste perception can be valuable for developing healthier and more flavorful food options.

MSG and Potential Health Benefits

Some research suggests potential benefits of MSG consumption. Studies have investigated MSG's role in:

Salt Reduction

MSG can enhance flavor perception, potentially allowing for reduced sodium intake in food without compromising taste [3]. This could be a valuable strategy for individuals with dietary sodium restrictions.

Appetite Regulation

Some research suggests MSG may play a role in regulating appetite and promoting feelings of satiety [4]. This could be beneficial for weight management strategies.

Neurological Function

Early research explored the possibility of using MSG in the treatment of neurological conditions like hepatic coma [5]. However, more research is required in this area.

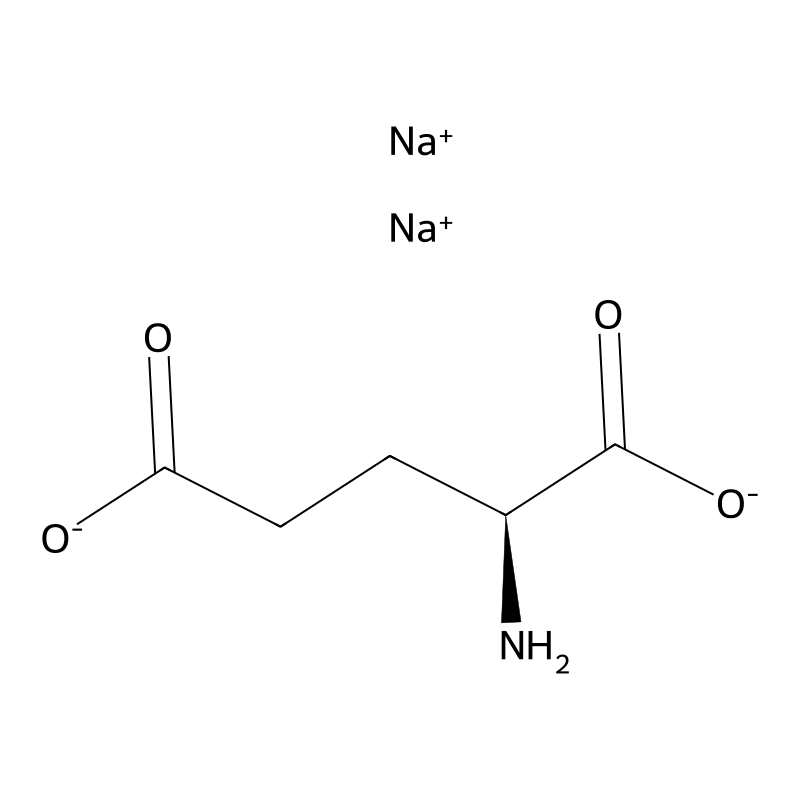

Monosodium glutamate is a sodium salt derived from glutamic acid, an amino acid that occurs naturally in various foods, including tomatoes and cheese. It is widely recognized for its ability to enhance flavor, particularly in savory dishes, and is commonly used as a food additive. The chemical formula for monosodium glutamate is , and it typically exists as a white crystalline solid at room temperature, with no distinct odor. Monosodium glutamate was first isolated by Japanese chemist Kikunae Ikeda in 1908 while he was studying the flavor of kombu, a type of edible seaweed used in Japanese cuisine .

Glutamic acid is a neurotransmitter in the brain, but MSG does not readily cross the blood-brain barrier []. Instead, MSG interacts with taste receptors on the tongue, particularly those for umami. Umami receptors detect savory flavors, and MSG enhances the perception of these flavors in food [].

Physical and Chemical Properties

Monosodium glutamate dissociates in water into sodium cations () and glutamate anions (). This dissociation is crucial for its function as a flavor enhancer. When heated above 232°C, monosodium glutamate decomposes, releasing toxic fumes that include nitrogen and sodium oxides. The compound can also participate in Maillard reactions when exposed to high temperatures in the presence of sugars, contributing to browning in cooked foods .

Monosodium glutamate can be synthesized through several methods:

- Hydrolysis: This method involves the hydrolysis of vegetable proteins using hydrochloric acid, breaking down peptide bonds to release glutamic acid, which is then neutralized with sodium hydroxide.

- Chemical Synthesis: This involves using acrylonitrile as a precursor. The chemical reaction leads to the formation of monosodium glutamate but is less common compared to fermentation methods.

- Bacterial Fermentation: Currently, most monosodium glutamate is produced via bacterial fermentation. This method utilizes carbohydrates from sources like sugar beets or cane and ammonia. Specific strains of bacteria, such as Corynebacterium, are used to convert these substrates into L-glutamate, which is then neutralized with sodium ions .

Monosodium glutamate is primarily used as a flavor enhancer in various food products. Its applications include:

- Savory Snacks: Chips and crackers often contain monosodium glutamate to enhance taste.

- Soups and Sauces: It is commonly added to soups, gravies, and sauces for a richer flavor.

- Processed Foods: Many pre-packaged meals and condiments utilize monosodium glutamate to improve palatability.

- Restaurant Cooking: Chefs often use it to intensify the umami flavor profile of dishes .

Several compounds share similarities with monosodium glutamate in terms of structure or function:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Disodium inosinate | Enhances umami flavor; often used alongside MSG | |

| Disodium guanylate | Similar applications as disodium inosinate | |

| Sodium chloride | Common salt; enhances flavors but lacks umami taste | |

| Calcium gluconate | Used as a mineral supplement; less flavor enhancement | |

| Potassium glutamate | Similar structure but potassium-based |

Monosodium glutamate stands out due to its specific role as an umami enhancer, which is not replicated by common table salt or mineral supplements like calcium gluconate .

High Performance Thin Layer Chromatography and High Performance Liquid Chromatography with Fluorescence Detection represent two fundamental chromatographic approaches for monosodium glutamate quantification, each offering distinct advantages and limitations for analytical applications [1] [2].

High Performance Thin Layer Chromatography Methodology

High Performance Thin Layer Chromatography employs aluminum plates precoated with silica gel 60 GF254 as the stationary phase, characterized by significantly smaller particle sizes (5-6 micrometers) compared to conventional thin layer chromatography [2] [3]. The optimized mobile phase composition consists of methanol, chloroform, and formic acid in a 5:5:1 volumetric ratio, providing superior resolution for glutamate separation [2]. The detection methodology involves postchromatographic derivatization using 1% ninhydrin solution, followed by densitometric scanning at 485 nanometers in absorbance mode [2] [4].

The retention factor (Rf) value for monosodium glutamate using this High Performance Thin Layer Chromatography system is consistently 0.64, demonstrating excellent reproducibility across multiple analyses [2] [4]. The linear detection range spans from 400 to 1000 nanograms per spot, with detection limits reaching 100-500 picograms for absorption detection and 5-10 picograms for fluorescence detection [3] [4]. Sample volumes required are minimal, typically 0.1-0.5 microliters per application, enabling analysis of limited sample quantities [3].

High Performance Liquid Chromatography with Fluorescence Detection Methodology

High Performance Liquid Chromatography with Fluorescence Detection utilizes a C18 reversed-phase column (150 millimeters × 4.6 millimeters, 2.7 micrometers particle size) for chromatographic separation [5]. The mobile phase comprises 10 millimolar phosphate buffer solution at pH 5.90 combined with methanol in a 75:25 volumetric ratio, maintained at a flow rate of 0.6 milliliters per minute [5]. Pre-column derivatization with o-phthaldialdehyde is essential for fluorescence detection, generating highly fluorescent isoindole derivatives [5].

The retention time for derivatized monosodium glutamate is 4.80 minutes, providing rapid analysis capabilities [5]. The linear calibration range extends from 1 to 50 micrograms per milliliter with a correlation coefficient of 0.9999, demonstrating exceptional linearity [5]. The limit of detection is 0.015 micrograms per milliliter, while the limit of quantification reaches 0.050 micrograms per milliliter [5].

Comparative Performance Analysis

High Performance Thin Layer Chromatography offers significant advantages in simultaneous sample processing capability, accommodating up to 36-72 samples per plate compared to sequential single-sample analysis in High Performance Liquid Chromatography with Fluorescence Detection [3] [6]. The analysis time for High Performance Thin Layer Chromatography ranges from 3-20 minutes with separation distances of 3-6 centimeters, while High Performance Liquid Chromatography with Fluorescence Detection requires 15-30 minutes per sample [3] [5].

Detection sensitivity favors High Performance Liquid Chromatography with Fluorescence Detection, particularly for trace-level quantification in complex food matrices [5]. The fluorescence detection provides superior signal-to-noise ratios and enhanced selectivity compared to densitometric detection in High Performance Thin Layer Chromatography [7] [5]. However, High Performance Thin Layer Chromatography excels in cost-effectiveness, requiring minimal solvent consumption and offering disposable stationary phases that eliminate carryover effects [3] [6].

Method Validation Parameters

Both methodologies demonstrate excellent precision and accuracy for monosodium glutamate quantification. High Performance Thin Layer Chromatography exhibits relative standard deviations below 2% for replicate analyses, while High Performance Liquid Chromatography with Fluorescence Detection achieves relative standard deviations below 1.5% [2] [5]. Recovery studies indicate quantitative extraction efficiencies ranging from 95-105% for both techniques across various food matrices [5] [4].

The selectivity of High Performance Liquid Chromatography with Fluorescence Detection surpasses High Performance Thin Layer Chromatography due to the specificity of fluorescence detection and chromatographic resolution [5]. However, High Performance Thin Layer Chromatography provides visual confirmation of separation quality and enables parallel analysis of standards and samples on the same plate [2] [3].

Spectroscopic Analysis: Nuclear Magnetic Resonance and Fourier Transform Infrared Spectral Fingerprinting

Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy provide complementary structural characterization capabilities for monosodium glutamate, offering molecular-level insights into atomic environments and vibrational fingerprints [8] [9] [10].

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton Nuclear Magnetic Resonance spectroscopy of monosodium glutamate reveals characteristic chemical shift patterns spanning 1.8-4.3 parts per million, corresponding to the glutamate carbon skeleton [11] [12]. The α-proton appears as a triplet around 3.7 parts per million, while the β and γ methylene protons exhibit complex multipicity patterns between 2.0-2.5 parts per million [12]. The coupling constants provide detailed information about molecular conformation and intramolecular interactions [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy enables comprehensive analysis of all five carbon positions in the glutamate framework [13]. The carboxylate carbons (C1 and C5) resonate between 170-185 parts per million, while the α-carbon appears around 55 parts per million [13]. The β and γ carbons exhibit chemical shifts between 25-35 parts per million, providing complete structural elucidation [13].

Advanced Nuclear Magnetic Resonance Techniques

Oxygen-17 Nuclear Magnetic Resonance spectroscopy represents a particularly powerful technique for monosodium glutamate characterization, capable of resolving all eight oxygen sites in the monohydrate crystal structure [9] [14]. Using double rotation and multiple quantum Nuclear Magnetic Resonance experiments at ultrahigh magnetic fields (18.8-35.2 Tesla), individual oxygen environments can be distinguished despite chemical shifts spanning only approximately 50 parts per million [9] [14] [15].

The quadrupolar coupling constants for oxygen-17 nuclei in monosodium glutamate monohydrate range from 6.6 to 7.1 megahertz, with asymmetry parameters between 0.83 and 0.90 [15]. These parameters provide detailed information about the local electric field gradients and molecular geometry around each oxygen site [9] [15].

Two-dimensional Nuclear Magnetic Resonance techniques enhance structural analysis capabilities [13]. Correlation spectroscopy reveals proton-proton coupling networks, while heteronuclear multiple bond correlation experiments establish long-range carbon-proton connectivities [13]. Nuclear Overhauser effect spectroscopy provides spatial proximity information crucial for conformational analysis [13].

Fourier Transform Infrared Spectral Fingerprinting

Fourier Transform Infrared spectroscopy generates unique molecular fingerprints for monosodium glutamate through characteristic vibrational absorption patterns [10] [16] [17]. The spectrum exhibits diagnostic absorption bands spanning the mid-infrared region from 4000 to 400 wavenumbers [10].

The hydroxyl stretching region (3500-3200 wavenumbers) displays broad, intense absorption corresponding to crystalline water and carboxylic acid functionality [10] [17]. This region provides critical information about the hydration state and hydrogen bonding networks within the crystal structure [18].

Carboxylate Vibrational Characteristics

The carboxylate functionality produces the most diagnostic Fourier Transform Infrared absorption features for monosodium glutamate [10] [18]. Asymmetric carboxylate stretching occurs around 1650-1550 wavenumbers, while symmetric stretching appears at lower frequencies around 1450-1350 wavenumbers [18]. The frequency separation between these modes correlates with the coordination environment of the sodium cation [10].

Carbon-oxygen stretching vibrations in the 1200-1000 wavenumber region provide additional confirmation of carboxylate functionality [18]. These bands exhibit characteristic splitting patterns that distinguish between chelating and bridging coordination modes of the carboxylate groups [17].

Amino Acid Backbone Vibrations

The amino acid backbone contributes several diagnostic absorption features to the Fourier Transform Infrared spectrum [18]. Carbon-hydrogen bending vibrations appear around 1450-1350 wavenumbers, overlapping with nitrogen-hydrogen bending modes [18]. Carbon-nitrogen stretching occurs in the 950-850 wavenumber region, providing confirmation of the amino acid structure [17].

Metal-oxygen vibrations associated with sodium-carboxylate coordination appear in the low-frequency region below 600 wavenumbers [18]. These bands are particularly diagnostic for distinguishing monosodium glutamate from the free acid form and other metal salts [10].

Quantitative Analysis Applications

Both Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy enable quantitative analysis of monosodium glutamate in complex matrices [19] [20]. Nuclear Magnetic Resonance integration provides absolute quantification when appropriate internal standards are employed [19] [12]. Fourier Transform Infrared peak intensity measurements correlate linearly with concentration over wide dynamic ranges [20] [18].

The fingerprint region of Fourier Transform Infrared spectra (1500-900 wavenumbers) contains numerous overlapping absorption bands that collectively provide unique identification capabilities [18] [21]. Multivariate analysis techniques applied to this spectral region enable discrimination between closely related compounds and detection of adulterants [18].

Mass Spectrometric Profiling of Monosodium Glutamate Degradation Products

Mass spectrometric analysis reveals complex degradation pathways of monosodium glutamate under various conditions, generating multiple breakdown products with distinct molecular signatures and formation mechanisms [22] [23] [24].

Thermal Degradation Pathways

Thermal decomposition of monosodium glutamate monohydrate occurs through two primary mass-loss processes involving crystalline water elimination and intramolecular dehydration reactions [23]. The first stage removes structural water molecules around 100-150°C, while the second stage involves intramolecular cyclization reactions at elevated temperatures exceeding 200°C [23].

Pyroglutamic acid formation represents the predominant thermal degradation pathway, occurring through cyclization of the amino acid side chain [23] [24]. This process yields a molecular ion at mass-to-charge ratio 129, with characteristic fragmentation producing base peaks at mass-to-charge ratios 84 and 102 [24]. The cyclization reaction proceeds via nucleophilic attack of the amino group on the γ-carboxyl carbon, eliminating water and forming a five-membered ring structure [23].

Electrospray Ionization Artifacts

Liquid chromatography-tandem mass spectrometry analysis reveals significant in-source degradation of monosodium glutamate during electrospray ionization [24]. Free glutamic acid and glutamine undergo spontaneous cyclization to pyroglutamic acid within the ionization source, with conversion rates ranging from 33% to nearly 100% depending on fragmentor voltage settings [24].

The extent of in-source cyclization exhibits strong dependence on instrumental parameters, particularly fragmentor voltage and source temperature [24]. Optimization studies demonstrate that fragmentor voltages below 10 volts minimize artifact formation while maintaining adequate sensitivity for quantitative analysis [24]. Isotopic internal standards prove essential for correcting these systematic errors in metabolomic applications [24].

Oxidative Degradation Products

Under oxidative conditions, monosodium glutamate undergoes deamination to form α-ketoglutaric acid (molecular weight 146 daltons) [25]. This transformation involves enzymatic or chemical oxidation of the amino group, producing characteristic mass spectral fragmentation patterns with base peaks at mass-to-charge ratios 101 and 128 [26].

Further oxidative degradation yields succinic acid (molecular weight 118 daltons) through decarboxylation and chain shortening reactions [27]. The mass spectrum exhibits diagnostic fragment ions at mass-to-charge ratios 73 and 101, corresponding to loss of carboxyl groups and formation of cyclic intermediates [28].

Maillard Reaction Products

Monosodium glutamate participates in Maillard browning reactions when heated in the presence of reducing sugars [29] [30]. These reactions generate complex mixtures of volatile and non-volatile compounds, including pyrazine derivatives and advanced glycation end products [29].

Mass spectrometric analysis identifies specific Maillard products including 2,5-dimethylpyrazine and methylpyrazine, formed through cyclization and dehydration of amino-sugar adducts [29]. These compounds exhibit characteristic mass spectral fragmentation patterns that enable their identification in processed food matrices [29].

Analytical Method Development

Robust liquid chromatography-tandem mass spectrometry methods enable sensitive detection and quantification of monosodium glutamate degradation products [22] [31]. Selected reaction monitoring provides highly specific detection with limits of quantification in the microgram per kilogram range for most degradation products [22].

Hydrophilic interaction liquid chromatography proves particularly effective for separating polar degradation products [26]. The mobile phase composition typically employs acetonitrile-water gradients with formic acid modifiers to enhance ionization efficiency and chromatographic resolution [26] [32].

Degradation Product Formation Kinetics

Temperature-dependent studies reveal complex kinetic behavior for monosodium glutamate degradation reactions [23] [25]. Activation energies for thermal decomposition exhibit non-Arrhenius behavior, with values ranging from 0.60 to 107.16 kilocalories per mole depending on the temperature range and reaction mechanism [25].

The degradation kinetics follow nucleation-dependent polymerization mechanisms in some cases, exhibiting characteristic lag phases followed by rapid product formation [25]. These kinetic patterns provide insights into the molecular mechanisms underlying thermal stability and processing effects in food applications [23] [27].

Matrix Effects and Interferences

Complex food matrices significantly influence degradation product formation and detection [31] [33]. Matrix components can catalyze or inhibit specific degradation pathways, leading to altered product distributions compared to pure compound studies [34].

Sample preparation protocols must account for these matrix effects through appropriate extraction and cleanup procedures [31]. Solid-phase extraction and protein precipitation methods prove effective for removing interfering compounds while preserving degradation product integrity [33].

Sensor-Based Detection Systems for Food Matrix Applications

Sensor-based detection systems for monosodium glutamate in food matrices encompass diverse technological approaches, including electrochemical biosensors, immunosensors, and conductivity-based devices, each optimized for specific analytical requirements and food applications [35] [36] [37].

Electrochemical Biosensor Technologies

Glutamate oxidase-based electrochemical biosensors represent the most widely developed sensor technology for monosodium glutamate detection [36] [38] [39]. These devices exploit the enzymatic oxidation of glutamate to α-ketoglutarate, consuming molecular oxygen and producing hydrogen peroxide as a detectable electroactive species [36] [38].

Advanced electrode modifications enhance sensor performance through incorporation of nanomaterials and conductive polymers [37] [38]. Gold-platinum nanoparticles deposited on screen-printed electrodes, combined with carboxylated graphene oxide and multiwalled carbon nanotubes, achieve detection limits as low as 0.14 micromolar with linear ranges extending from 2 micromolar to 16 millimolar [38].

The enzymatic reaction mechanism follows Michaelis-Menten kinetics, with apparent Km values ranging from 0.4 to 1.9 millimolar depending on enzyme immobilization conditions [40]. Optimal sensor performance occurs at pH 7.0 ± 2 and temperature 25°C ± 2°C, with response times typically under 500 seconds [38] [40].

Glutamate Dehydrogenase-Based Systems

Alternative enzymatic approaches employ glutamate dehydrogenase with nicotinamide adenine dinucleotide as cofactor [37] [41]. These sensors detect the electrochemical oxidation of enzymatically generated reduced nicotinamide adenine dinucleotide, providing indirect measurement of glutamate concentration [37].

The detection mechanism involves three sequential reactions: enzymatic reduction of nicotinamide adenine dinucleotide to reduced nicotinamide adenine dinucleotide, mediator-facilitated electron transfer, and electrochemical oxidation at the electrode surface [41]. Mediators such as Meldola's Blue enable operation at low applied potentials (+100 millivolts), reducing interference from electroactive compounds [41].

Sensitivity values reach 433 microamperes per millimolar per square centimeter with detection ranges spanning 0.2-250 micromolar [41]. Response times are exceptionally rapid (within 3 seconds), making these sensors suitable for real-time monitoring applications [41].

Immunosensor Technology

Immunosensors for monosodium glutamate detection utilize specific antibody-antigen interactions to achieve highly selective recognition [42] [43]. Gold nanoparticles decorated on molybdenum disulfide/chitosan nanocomposites provide conductive matrices for antibody immobilization through carbodiimide coupling chemistry [42] [43].

These immunosensors demonstrate exceptional analytical performance with detection limits of 0.03 micromolar and linear ranges from 0.05-200 micromolar [43]. The high specificity of antibody recognition provides excellent selectivity against interfering compounds commonly present in food matrices [42].

Surface modification protocols involve sequential deposition of conductive nanomaterials followed by covalent antibody attachment [43]. Electrochemical characterization using cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy confirms successful sensor fabrication [42] [43].

Nanofiber-Based Sensor Platforms

Electrospun nanofiber matrices offer unique advantages for enzyme immobilization and sensor design [39] [44]. Poly-ε-caprolactone and chitosan nanofibers modified with dendrimer-intercalated montmorillonite provide high surface area substrates for glutamate oxidase attachment [39] [44].

Poly(amidoamine) generation 1 dendrimers facilitate multipoint enzyme binding through abundant amino functionality [39]. The resulting sensors exhibit detection limits of 1.045 micromolar with linear ranges from 0.0025-0.175 millimolar [39]. Recovery percentages in tomato soup samples reach 103.125%, demonstrating excellent accuracy in complex food matrices [39].

Conductivity-Based Detection Systems

Portable conductivity sensors exploit the ionic nature of monosodium glutamate for detection in liquid food samples [35]. These devices measure electrical conductivity and total dissolved solids as indicators of glutamate concentration [35].

The detection principle relies on electrolyte formation when monosodium glutamate dissolves in aqueous media [35]. Electrode configurations typically employ paired platinum or gold electrodes separated by approximately 1 centimeter [35]. Applied voltages generate measurable current responses proportional to ionic strength [35].

Calibration studies in meatball soup and chicken soup demonstrate linear responses across concentration ranges relevant to food applications [35]. However, selectivity limitations arise from interference by other ionic species present in complex food matrices [35].

Food Matrix Applications and Validation

Sensor performance in real food matrices requires extensive validation to account for matrix effects and interferences [38] [39] [43]. In vivo detection capabilities have been demonstrated for tomato analysis, with impedance-based correction algorithms compensating for tissue resistance variations [38].

Application studies encompass diverse food products including beef bouillon cubes, soy sauce, tomato sauce, and various Asian cuisine preparations [41] [39]. Comparative analysis with established chromatographic methods validates sensor accuracy, with typical coefficients of variation below 5% [41] [40].

Stability studies indicate sensor lifetimes exceeding 28 days for enzymatic systems and over 60 days for dual-enzyme configurations [40] [44]. Storage conditions at 4°C under vacuum significantly extend operational lifetime while maintaining analytical performance [40].

Integration with Point-of-Care Technologies

Modern sensor designs target integration with portable instrumentation for field applications [35] [39]. Miniaturized potentiostats and wireless communication capabilities enable real-time data transmission and remote monitoring [38].

The development trajectory emphasizes cost-effective, disposable sensor formats suitable for routine quality control applications [41] [44]. Screen-printed electrode platforms provide standardized, reproducible substrates compatible with mass production requirements [37] [38].

Purity

Physical Description

White, practically odourless crystals or crystalline powder

White solid; [Merck Index] Fine colorless crystals; MSDSonline]

Color/Form

Forms rhombic prisms when crystallized from water

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

A 1% concn or more is liable to produce a sweetish taste.

Density

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

C3C196L9FG

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 374 of 379 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Impurities

Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm

Other CAS

68187-33-7

68187-34-8

142-47-2

Absorption Distribution and Excretion

... Intestinal and hepatic metabolism results in elevation of levels in systemic circulation only after extremely high doses given by gavage (>30mg/kg body weight). Ingestion of monosodium glutamate (MSG) was not associated with elevated levels in maternal milk, and glutamate did not readily pass the placental barrier. Human infants metabolized glutamate similarly to adults.

Oral administration of pharmacologically high doses of glutamate results in elevated plasma levels. The peak plasma glutamate levels are both dose and concentration dependent ... . When the same dose (1 g/kg b.w.) of monosodium glutamate (MSG) was administered by gavage in aqueous solution to neonatal rats, increasing the concentration from 2% to 10% caused a five-fold increase in the plasma area under curve; similar results were observed in mice ... . Conversely, when MSG (1.5 g/kg b.w.) was administered to 43-day-old mice by gavage at varying concentrations of 2 to 20% w/v, no correlation could be established between plasma levels and concentration ...

Administration of a standard dose of 1 g/kg b.w. MSG by gavage as a 10% w/v solution resulted in a marked increase of plasma glutamate in all species studied. Peak plasma glutamate levels were lowest in adult monkeys (6 times fasting levels) and highest in mice (12-35 times fasting levels). Age-related differences between neonates and adults were observed; in mice and rats, peak plasma levels and area under curve were higher in infants than in adults while in guinea pigs the converse was observed.

For more Absorption, Distribution and Excretion (Complete) data for MONOSODIUM GLUTAMATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Oral dose of 1 g/kg monosodium glutamate given to rats was followed by only a small rise in plasma pyroglutamate levels. No incr of pyroglutamate or glutamate brain levels was observed under these conditions.

Associated Chemicals

Wikipedia

Drug Warnings

Injections of sodium glutamate should be given with caution to patients with hepatic cirrhosis, impaired renal function, or liver disease not associated with hyperammonemia.

Food and Environmental Agents: Effect on Breast-Feeding: Monosodium glutamate: None. /from Table 7/

Use Classification

Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes

Cosmetics -> Hair conditioning

Methods of Manufacturing

Alkaline hydrolysis of the waste liquor from beet sugar refining; similar hydrolysis of wheat or corn gluten; organic synthesis based on acrylonitrile.

FERMENTATION OF GLUCOSE PREPARATIONS UTILIZING A NITROGEN SOURCE

By fermentation of carbohydrate sources such as sugar beet molasses. By hydrolysis of vegetable proteins. Waste from beet-sugar molasses by acid hydrolysis. By action of Micrococcus glutamicus upon a carbohydrate and subsequent partial neutralization.

General Manufacturing Information

A unique characteristic of the product is its ability to incr salivation.

The flavor of /sulfur-containing cmpd/ ... is usually depressed by the presence of MSG.

In unsalted chicken bouillon the minimum perceptible taste is lowered to 0.015%, & in carbonated beverages, to only 0.002%.

Product analysis: calories: 2.88 per g; free moisture: not more than 0.1%; not more than 0.1% as sodium chloride.

For more General Manufacturing Information (Complete) data for MONOSODIUM GLUTAMATE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/mL. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/mL. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/

NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/

Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/L, with a sensitivity of 0.015 mg/L, at an optimum concentration range of 0.03-1 mg/L. /Sodium/

For more Analytic Laboratory Methods (Complete) data for MONOSODIUM GLUTAMATE (11 total), please visit the HSDB record page.

Storage Conditions

Interactions

2: Khailova LS, Rokitskaya TI, Kovalchuk SI, Kotova ЕА, Sorochkina AI, Antonenko YN. Role of mitochondrial outer membrane in the uncoupling activity of N-terminally glutamate-substituted gramicidin A. Biochim Biophys Acta. 2018 Jun 22. pii: S0005-2736(18)30187-1. doi: 10.1016/j.bbamem.2018.06.013. [Epub ahead of print] PubMed PMID: 29940153.

3: Vucic M, Cojbasic I, Vucic J, Pavlovic V. The effect of curcumin and PI3K/Akt inhibitor on monosodium glutamate-induced rat thymocytes toxicity. Gen Physiol Biophys. 2018 May;37(3):329-336. doi: 10.4149/gpb_2017050. PubMed PMID: 29938678.

4: Honoré PH, Basnet A, Kristensen P, Andersen LM, Neustrup S, Møllgaard P, Eljaja L, Bjerrum OJ. Predictive validity of pharmacologic interventions in animal models of neuropathic pain. Scand J Pain. 2017 Dec 29;2(4):178-184. doi: 10.1016/j.sjpain.2011.06.002. PubMed PMID: 29913756.

5: Silva CND, Lomeo RS, Torres FS, Borges MH, Nascimento MC, Rodrigues Mesquita-Britto MH, Rapôso C, Pimenta AMC, da Cruz-Höfling MA, Gomes DA, de Lima ME. PnTx2-6 (or δ-CNTX-Pn2a), a toxin from Phoneutria nigriventer spider venom, releases l-glutamate from rat brain synaptosomes involving Na(+) and Ca(2+) channels and changes protein expression at the blood-brain barrier. Toxicon. 2018 Jun 15;150:280-288. doi: 10.1016/j.toxicon.2018.06.073. [Epub ahead of print] PubMed PMID: 29913196.

6: Olivares-Bañuelos TN, Martínez-Hernández I, Hernández-Kelly LC, Chi-Castañeda D, Vega L, Ortega A. The neurotoxin diethyl dithiophosphate impairs glutamate transport in cultured Bergmann glia cells. Neurochem Int. 2018 Jun 13. pii: S0197-0186(18)30116-5. doi: 10.1016/j.neuint.2018.06.004. [Epub ahead of print] PubMed PMID: 29908254.

7: Müller GDAES, Lüchmann KH, Razzera G, Toledo-Silva G, Bebianno MJ, Marques MRF, Bainy ACD. Proteomic response of gill microsomes of Crassostrea brasiliana exposed to diesel fuel water-accommodated fraction. Aquat Toxicol. 2018 Jun 6;201:109-118. doi: 10.1016/j.aquatox.2018.06.001. [Epub ahead of print] PubMed PMID: 29906693.

8: Zhuang K, Jiang Y, Feng X, Li L, Dang F, Zhang W, Man C. Transcriptomic response to GABA-producing Lactobacillus plantarum CGMCC 1.2437T induced by L-MSG. PLoS One. 2018 Jun 12;13(6):e0199021. doi: 10.1371/journal.pone.0199021. eCollection 2018. PubMed PMID: 29894506; PubMed Central PMCID: PMC5997328.

9: Nazir Y, Shuib S, Kalil MS, Song Y, Hamid AA. Optimization of Culture Conditions for Enhanced Growth, Lipid and Docosahexaenoic Acid (DHA) Production of Aurantiochytrium SW1 by Response Surface Methodology. Sci Rep. 2018 Jun 11;8(1):8909. doi: 10.1038/s41598-018-27309-0. PubMed PMID: 29892078; PubMed Central PMCID: PMC5995909.

10: Jin L, Lin L, Li GY, Liu S, Luo DJ, Feng Q, Sun DS, Wang W, Liu JJ, Wang Q, Ke D, Yang XF, Liu GP. Monosodium glutamate exposure during the neonatal period leads to cognitive deficits in adult Sprague-Dawley rats. Neurosci Lett. 2018 Jun 6;682:39-44. doi: 10.1016/j.neulet.2018.06.008. [Epub ahead of print] PubMed PMID: 29885453.

11: Bowie D. Shared and unique aspects of ligand- and voltage-gated ion-channel gating. J Physiol. 2018 May 15;596(10):1829-1832. doi: 10.1113/JP275877. PubMed PMID: 29878394; PubMed Central PMCID: PMC5978323.

12: Shi Y, Wang H, Yan Y, Cao H, Liu X, Lin F, Lu J. Glycerol-3-Phosphate Shuttle Is Involved in Development and Virulence in the Rice Blast Fungus Pyricularia oryzae. Front Plant Sci. 2018 May 23;9:687. doi: 10.3389/fpls.2018.00687. eCollection 2018. PubMed PMID: 29875789; PubMed Central PMCID: PMC5974175.

13: Yu W, Kwon J, Sohn JW, Lee SH, Kim S, Ho WK. mGluR5-dependent modulation of dendritic excitability in CA1 pyramidal neurons mediated by enhancement of persistent Na(+) currents. J Physiol. 2018 Jun 5. doi: 10.1113/JP275999. [Epub ahead of print] PubMed PMID: 29870060.

14: Coelho CFF, França LM, Nascimento JR, Dos Santos AM, Azevedo-Santos APS, Nascimento FRF, Paes AMA. Early onset and progression of non-alcoholic fatty liver disease in young monosodium l-glutamate-induced obese mice. J Dev Orig Health Dis. 2018 Jun 1:1-8. doi: 10.1017/S2040174418000284. [Epub ahead of print] PubMed PMID: 29855396.

15: Yang K, Liu M, Wang J, Hassan H, Zhang J, Qi Y, Wei X, Fan M, Zhang G. Surface characteristics and proteomic analysis insights on the response of Oenococcus oeni SD-2a to freeze-drying stress. Food Chem. 2018 Oct 30;264:377-385. doi: 10.1016/j.foodchem.2018.04.137. Epub 2018 May 2. PubMed PMID: 29853390.

16: Elmorsy SA, Soliman GF, Rashed LA, Elgendy H. Dexmedetomidine and propofol sedation requirements in an autistic rat model. Korean J Anesthesiol. 2018 May 30. doi: 10.4097/kja.d.18.00005. [Epub ahead of print] PubMed PMID: 29843508.

17: Boiteux C, Flood E, Allen TW. Comparison of permeation mechanisms in sodium-selective ion channels. Neurosci Lett. 2018 May 26. pii: S0304-3940(18)30387-2. doi: 10.1016/j.neulet.2018.05.036. [Epub ahead of print] Review. PubMed PMID: 29807068.

18: Noel CA, Finlayson G, Dando R. Prolonged Exposure to Monosodium Glutamate in Healthy Young Adults Decreases Perceived Umami Taste and Diminishes Appetite for Savory Foods. J Nutr. 2018 Jun 1;148(6):980-988. doi: 10.1093/jn/nxy055. PubMed PMID: 29796671.

19: Kanojia G, Ten Have R, Brugmans D, Soema PC, Frijlink HW, Amorij JP, Kersten G. The effect of formulation on spray dried Sabin inactivated polio vaccine. Eur J Pharm Biopharm. 2018 Aug;129:21-29. doi: 10.1016/j.ejpb.2018.05.021. Epub 2018 May 19. PubMed PMID: 29787800.

20: Bader M, Dunkel A, Wenning M, Kohler B, Medard G, Del Castillo E, Gholami A, Kuster B, Scherer S, Hofmann T. Dynamic Proteome Alteration and Functional Modulation of Human Saliva Induced by Dietary Chemosensory Stimuli. J Agric Food Chem. 2018 Jun 6;66(22):5621-5634. doi: 10.1021/acs.jafc.8b02092. Epub 2018 May 29. PubMed PMID: 29787679.

Explore Compound Types